2,2'-(Anthracene-9,10-diyldisulfanediyl)diethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is a complex organic compound featuring an anthracene core with sulfanyl and aminoethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation followed by reduction.
Introduction of sulfanyl groups: This step involves the reaction of the anthracene derivative with thiol-containing compounds under controlled conditions.
Attachment of aminoethyl groups: The final step involves the reaction of the sulfanyl-anthracene intermediate with ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced anthracene derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to its anthracene core.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine involves its interaction with specific molecular targets. The anthracene core allows for π-π stacking interactions with aromatic residues in proteins, while the aminoethyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(2-aminoethyl)sulfanyl]acetic acid
- **[(2-aminoethyl)sulfanyl]sulfonic acid
Comparison
Compared to similar compounds, 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is unique due to its anthracene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development.
Eigenschaften
Molekularformel |
C18H20N2S2 |
---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-[10-(2-aminoethylsulfanyl)anthracen-9-yl]sulfanylethanamine |
InChI |
InChI=1S/C18H20N2S2/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8H,9-12,19-20H2 |
InChI-Schlüssel |
RLPBUWHUIMRPDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCN)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.